2-Cyanopyridine

Biocatalysis Nitrile hydratase Enzyme engineering

2-Cyanopyridine (≥99%) is the functionally distinct ortho-nitrile isomer required for processes where 3- and 4-cyanopyridine fail. Its 2,000-fold rate enhancement in CeO₂-catalyzed direct CO₂-to-dimethyl carbonate synthesis makes it the preferred dehydrant over 2-furonitrile on both cost and performance. For reproducible catalyst activation, ≥99% purity is critical—lower grades risk deactivating impurities. The ortho‑cyano group enables regioselective transformations to 2-acetylpyridine and picolinic acid (enzymatic activity 3.35× higher than the 3-isomer), as well as reversible one-electron reduction for nonaqueous redox flow battery anolytes. Ensure your synthetic pathway receives the correct isomer: 2‑cyanopyridine is not a commodity‑grade interchangeable nitrile but a performance‑defining building block.

Molecular Formula C6H4N2
Molecular Weight 104.11 g/mol
CAS No. 100-70-9
Cat. No. B140075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanopyridine
CAS100-70-9
Synonyms2-Pyridinecarbonitrile;  Picolinonitrile;  2-Azabenzonitrile;  2-Pyridinenitrile;  2-Pyridyl Cyanide;  2-Pyridylnitrile;  NSC 59697;  Picolinic Acid Nitrile;  α-Cyanopyridine; 
Molecular FormulaC6H4N2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C#N
InChIInChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H
InChIKeyFFNVQNRYTPFDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, alcohol, ether, and benzene.
Soluble in chloroform;  slightly soluble in petroleum ether.

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanopyridine (CAS 100-70-9): Chemical Identity and Core Specifications for Procurement


2-Cyanopyridine (pyridine-2-carbonitrile, C₆H₄N₂, MW 104.11) is a heterocyclic nitrile derivative of pyridine characterized by a cyano group at the 2-position of the aromatic ring [1]. The compound exists as a white to tan crystalline solid or liquid at ambient conditions, with a melting point range of 24–27 °C and a boiling point range of 212–215 °C . Its calculated Log P of 0.295 indicates moderate hydrophilicity [1]. As a versatile synthetic intermediate, the ortho-positioned cyano group confers distinct reactivity patterns—including regioselective nucleophilic substitution and metal-coordination behavior—that diverge fundamentally from its 3- and 4-substituted isomers and from alternative nitrile scaffolds such as benzonitrile or 2-furonitrile [2][3].

Why 3-Cyanopyridine or 4-Cyanopyridine Cannot Substitute for 2-Cyanopyridine in Critical Applications


Substituting 3-cyanopyridine or 4-cyanopyridine for 2-cyanopyridine in established synthetic pathways or catalytic systems is not permissible without substantial re-optimization. The ortho-cyano substitution in 2-cyanopyridine introduces pronounced steric and electronic effects that fundamentally alter reaction mechanisms, kinetic profiles, and product outcomes. For instance, 2-cyanopyridine undergoes reversible one-electron electrochemical reduction to a persistent radical anion, whereas 3-cyanopyridine reduces irreversibly to a dimeric species, a divergence that precludes direct substitution in electrochemical applications [1]. Similarly, hydrolysis in high-temperature water proceeds with an activation energy of 83.7 kJ mol⁻¹ for the 2-isomer—more than double that of the 4-isomer (40.3 kJ mol⁻¹)—and uniquely undergoes subsequent decarboxylation to pyridine, a pathway absent in the 3- and 4-isomers [2]. These isomer-dependent behaviors are rooted in the proximal interaction between the pyridine nitrogen and the cyano group, which influences adsorption geometry, metal-binding affinity, and transition-state stabilization [3]. The quantitative evidence presented in Section 3 establishes that 2-cyanopyridine is not an interchangeable commodity but a functionally distinct chemical entity.

Quantitative Evidence Guide: Head-to-Head Performance of 2-Cyanopyridine vs. Closest Analogs


Enzymatic Hydrolysis Activity: 2-Cyanopyridine Exhibits 3.35-Fold Higher Relative Activity Than 3-Cyanopyridine

In nitrile hydratase/amidase enzymatic systems, 2-cyanopyridine demonstrates 3.35-fold higher relative activity compared to 3-cyanopyridine under identical assay conditions [1]. The absolute activity of 2-cyanopyridine was 110% relative to benzonitrile baseline, while 3-cyanopyridine exhibited only 100% activity [1]. 4-Cyanopyridine showed 225% activity compared to benzonitrile [1].

Biocatalysis Nitrile hydratase Enzyme engineering

Hydrolysis Activation Energy: 2-Cyanopyridine Requires 83.7 kJ/mol vs. 40.3 kJ/mol for 4-Cyanopyridine in High-Temperature Water

Hydrolysis kinetics of the three isomeric cyanopyridines in high-temperature water (210–250 °C, 8 MPa) reveal a marked dependence on substituent position. 2-Cyanopyridine exhibits an Arrhenius activation energy (Eₐ) of 83.7 kJ mol⁻¹ for the first hydrolysis step to pyridinecarboxamide, compared to 74.3 kJ mol⁻¹ for 3-cyanopyridine and only 40.3 kJ mol⁻¹ for 4-cyanopyridine [1]. The observed trend ortho ≈ meta > para (83.7 ≈ 74.3 > 40.3) is attributed to steric hindrance and electronic effects from the proximal pyridine nitrogen [1]. Uniquely, 2-cyanopyridine hydrolysis proceeds through subsequent decarboxylation to yield pyridine—a pathway not observed for 3- or 4-cyanopyridine [1].

Reaction kinetics Green chemistry Hydrothermal processing

Electrochemical Reduction Behavior: 2-Cyanopyridine Gives Reversible One-Electron Reduction vs. Irreversible Dimerization for 3-Cyanopyridine

Cyclic voltammetry studies in liquid ammonia demonstrate that 2-cyanopyridine and 4-cyanopyridine both undergo reversible one-electron reduction to form persistent radical anions, whereas the reduction of 3-cyanopyridine proceeds irreversibly in an overall one-electron process, with the product postulated to be a dimeric species [1]. Reduction potentials for all three isomers occur at −2.2 V or lower vs. ferrocene⁺/⁰, but the 3-cyanopyridine radical anion forms a sigma-dimer that is re-oxidized at E ≈ −1.1 V [2].

Electrochemistry Radical anion stability Organic electrosynthesis

Organometallic Reactivity: 2-Cyanopyridine Forms 2-Acetylpyridine with CH₃Li/CH₃MgI vs. Addition Products from 3-Cyanopyridine

Reaction of 2-cyanopyridine with organolithium (CH₃Li) or Grignard reagents (CH₃MgI) yields 2-acetylpyridine via nucleophilic attack at the cyano carbon, with the ortho-pyridine nitrogen facilitating the transformation [1]. In contrast, 3-cyanopyridine under identical conditions undergoes addition at the 6-position of the pyridine ring, yielding 2-substituted 5-cyanopyridines (6-substituted 3-cyanopyridines) rather than acetyl products [1]. 4-Cyanopyridine behaves similarly to the 2-isomer, providing 4-acetylpyridine [1].

Organometallic synthesis Nucleophilic addition Regioselectivity

Catalytic Performance: CeO₂ + 2-Cyanopyridine System Enables 2000-Fold Rate Enhancement vs. CeO₂ Alone in Acrylonitrile Hydromethoxylation

The combination of cerium oxide (CeO₂) and 2-cyanopyridine forms a self-assembled charge-transfer complex in methanol that exhibits a 2,000-fold increase in reaction rate for hydromethoxylation of acrylonitrile compared to CeO₂ alone or 2-cyanopyridine alone [1]. Under fixed conditions (100 °C, 0.5 MPa CO₂, 1 h), the Pr–CeO₂ catalyst achieved an exceptional ethylene carbonate yield of 99.9% with a turnover frequency (TOF) of 58.1 mmol g⁻¹ h⁻¹ in the presence of 2-cyanopyridine; removing 2-cyanopyridine decreased TOF by 95.4% to only 2.71 mmol g⁻¹ h⁻¹ [2]. In dimethyl carbonate synthesis from methanol and CO₂, 2-cyanopyridine addition improved DMC yield from 12.8 mmol g_cat⁻¹ to 378.5 mmol g_cat⁻¹ over rod-CeO₂ (110) catalyst—a 29.6-fold enhancement [3].

Heterogeneous catalysis Ceria catalyst Reaction engineering

Comparative Dehydrant Performance: 2-Cyanopyridine vs. 2-Furonitrile in Dialkyl Carbonate Synthesis

A direct comparative study between 2-cyanopyridine and 2-furonitrile as dehydrants in the CeO₂-catalyzed synthesis of dialkyl carbonates from CO₂ and alcohols revealed substrate-dependent performance differentiation [1]. 2-Furonitrile was found to be superior to 2-cyanopyridine for bulky or long-chain (≥C3) alcohols, achieving diisopropyl carbonate yields up to 50% [1]. Conversely, 2-cyanopyridine performed effectively for dimethyl carbonate and diethyl carbonate synthesis from methanol and ethanol [1].

CO₂ utilization Carbonate synthesis Dehydrating agents

Optimal Application Scenarios for 2-Cyanopyridine Based on Differentiated Performance Evidence


Cerium Oxide-Catalyzed CO₂ Conversion to Carbonates and Carbamates

The 2,000-fold rate enhancement achieved by the CeO₂–2-cyanopyridine hybrid catalyst system [1] establishes 2-cyanopyridine as an indispensable additive for direct CO₂ utilization chemistry. Industrial processes for dimethyl carbonate (DMC) and ethylene carbonate (EC) synthesis from CO₂ and alcohols/diols achieve yields exceeding 99% with 2-cyanopyridine, whereas yields without the additive remain below 10% [2][3]. For methanol or ethanol substrates, 2-cyanopyridine is the preferred dehydrant over 2-furonitrile based on cost and established performance [4]. Procurement of high-purity 2-cyanopyridine (≥99%) is critical for reproducible catalyst activation and minimization of deactivating impurities.

Pharmaceutical and Agrochemical Intermediate Manufacturing

2-Cyanopyridine serves as a key intermediate in the synthesis of pharmaceuticals (anti-inflammatory agents, enzyme inhibitors, NK-1 receptor antagonists) and crop protection agents (herbicides, pesticides) [5][6]. The ortho-cyano group enables regioselective transformations—including conversion to 2-acetylpyridine via organometallic reagents [7]—that are inaccessible with 3-cyanopyridine. Industrial-scale processes achieving 2-methylpyridine conversion >99% and 2-cyanopyridine yields >88% have been demonstrated [8]. The unique decarboxylation pathway to pyridine during high-temperature hydrolysis [9] also enables integrated processes for pyridine recovery.

Electrochemical and Redox Flow Battery Applications

The reversible one-electron reduction of 2-cyanopyridine to a persistent radical anion, in contrast to the irreversible dimerization of 3-cyanopyridine [10], positions 2-cyanopyridine as a viable anolyte component for nonaqueous redox flow batteries. Reduction potentials of ≤ −2.2 V vs. ferrocene⁺/⁰ provide a wide electrochemical window [11]. For electrosynthetic applications requiring stable radical anion intermediates, 2-cyanopyridine offers predictable and reversible electron-transfer behavior that 3-cyanopyridine cannot provide.

Biocatalytic Production of Pyridine-2-Carboxylic Acid

Enzymatic hydrolysis of 2-cyanopyridine using nitrile hydratase/amidase systems proceeds with 3.35-fold higher activity than 3-cyanopyridine [12]. This kinetic advantage translates to reduced enzyme loading, shorter reactor residence times, and improved volumetric productivity for industrial production of pyridine-2-carboxylic acid (picolinic acid), a precursor to metal picolinate supplements and pharmaceutical intermediates. The ortho-substituted substrate is the kinetically preferred substrate for this biocatalytic route.

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